molecular formula C21H18N2O4S B3505094 N~1~-[4-({4-[(4-Nitrophenyl)sulfanyl]benzyl}oxy)phenyl]acetamide

N~1~-[4-({4-[(4-Nitrophenyl)sulfanyl]benzyl}oxy)phenyl]acetamide

Cat. No.: B3505094
M. Wt: 394.4 g/mol
InChI Key: PJBGQGLOVIKGCM-UHFFFAOYSA-N
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Description

N~1~-[4-({4-[(4-Nitrophenyl)sulfanyl]benzyl}oxy)phenyl]acetamide is a complex organic compound with significant potential in various scientific fields. This compound features a nitrophenyl group, a sulfanyl group, and an acetamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-({4-[(4-Nitrophenyl)sulfanyl]benzyl}oxy)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-nitrothiophenol with benzyl bromide to form 4-[(4-nitrophenyl)sulfanyl]benzyl bromide. This intermediate is then reacted with 4-hydroxyphenylacetamide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-({4-[(4-Nitrophenyl)sulfanyl]benzyl}oxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like thiols and amines can react with the sulfanyl group.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

N~1~-[4-({4-[(4-Nitrophenyl)sulfanyl]benzyl}oxy)phenyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N1-[4-({4-[(4-Nitrophenyl)sulfanyl]benzyl}oxy)phenyl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes, inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. These interactions disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)acetamide: Similar structure but lacks the sulfanyl and benzyl groups.

    4-nitrophenol: Contains the nitrophenyl group but lacks the acetamide and sulfanyl groups.

    N-(4-((4-(4-nitrophenyl)-1-piperazinyl)carbonyl)phenyl)acetamide: Contains a piperazine ring, making it structurally different.

Uniqueness

N~1~-[4-({4-[(4-Nitrophenyl)sulfanyl]benzyl}oxy)phenyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfanyl group allows for unique substitution reactions, while the nitrophenyl group provides opportunities for redox reactions.

Properties

IUPAC Name

N-[4-[[4-(4-nitrophenyl)sulfanylphenyl]methoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-15(24)22-17-4-8-19(9-5-17)27-14-16-2-10-20(11-3-16)28-21-12-6-18(7-13-21)23(25)26/h2-13H,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBGQGLOVIKGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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